molecular formula C18H22O5S B1666788 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 98627-22-6

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1666788
CAS RN: 98627-22-6
M. Wt: 350.4 g/mol
InChI Key: NFEMXFVBUWGQRW-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S . It has a molecular weight of 350.44 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has 10 rotatable bonds . The topological polar surface area is 70.2 Ų . The compound has 24 heavy atoms .

Scientific Research Applications

Anti-Corrosive Properties

  • Inhibition of Aluminium Corrosion : BOPAMS and BOBAMS, derivatives of 4-methylbenzenesulfonate, have been studied for their role as non-harmful inhibitors for aluminium corrosion in hydrochloric acid medium. These compounds exhibit effective anti-corrosive properties and follow a semi-chemisorption/physisorption mechanism (Nesane, Mnyakeni-Moleele, & Murulana, 2020).
  • Mild Steel Corrosion Inhibition : Similar compounds have been evaluated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid, displaying high inhibition efficiency and strong interaction with mild steel surfaces (Nesane, Mnyakeni-Moleele, & Murulana, 2021).

Antimicrobial and Antioxidant Activity

  • Synthesis of Quinazolinone Derivatives : Research on 4-methylbenzenesulfonate derivatives includes the preparation of novel quinazolinone derivatives, which have shown promise in antimicrobial activity testing (Habib, Hassan, & El‐Mekabaty, 2013).
  • Antioxidant Activity in Lubricating Oils : Certain compounds like 4-methylbenzenesulfonate have been synthesized and evaluated as antioxidants for lubricating oils, showing high antioxidant activity and effectiveness in different concentrations (Habib, Hassan, & El‐Mekabaty, 2014).

Nanomedicine and Drug Delivery

  • PEGylated Poly(diselenide-phosphate) Nanogel : A redox-responsive nanogel featuring 4-methylbenzenesulfonate side groups was designed for potential use in cancer therapy. This nanogel shows easy endocytosis by tumor cells and effective inhibition of cancer cell proliferation (Li et al., 2015).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for the compound is 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMXFVBUWGQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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